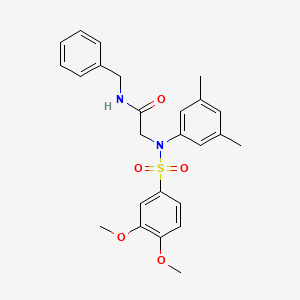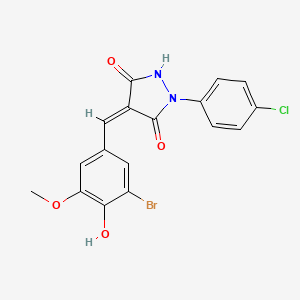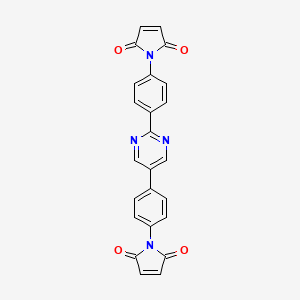![molecular formula C22H14N4O2 B3457281 4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B3457281.png)
4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione
Descripción general
Descripción
4,6-Diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the class of phthalazine derivatives. Phthalazines are known for their significant biological activities and pharmacological properties.
Métodos De Preparación
The synthesis of 4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of a benzoic acid derivative with a benzoxazin-1-one derivative, followed by cyclization with an oxophthalazin-2(1H)-yl) acetohydrazide . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Análisis De Reacciones Químicas
4,6-Diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Substitution: The compound can form addition products with alkyl iodides due to its basic properties.
Common reagents used in these reactions include potassium permanganate, zinc, hydrochloric acid, and alkyl iodides. The major products formed from these reactions are pyridazine dicarboxylic acid and orthoxylylene diamine .
Aplicaciones Científicas De Investigación
4,6-Diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic nucleotides . By inhibiting this enzyme, the compound can modulate various physiological processes, including vasodilation and anti-inflammatory responses .
Comparación Con Compuestos Similares
4,6-Diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione can be compared with other similar compounds, such as:
Phthalazine: A simpler structure with similar biological activities but less specificity in its applications.
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties.
Pyrimidothienopyridazine: Exhibits antimicrobial activity and is used in the synthesis of various pharmaceutical compounds.
The uniqueness of this compound lies in its complex structure, which allows for a diverse range of applications and interactions with multiple molecular targets.
Propiedades
IUPAC Name |
4,6-diphenyl-2,8-dihydropyridazino[4,5-g]phthalazine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-21-17-12-18-16(20(24-26-22(18)28)14-9-5-2-6-10-14)11-15(17)19(23-25-21)13-7-3-1-4-8-13/h1-12H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAFCNINGXWBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=CC4=C(C=C32)C(=NNC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457200.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3457211.png)

![3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457220.png)
![3-chloro-N-{3-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457221.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3457237.png)
![4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester](/img/structure/B3457246.png)
![4-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3457249.png)
![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3457252.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3457254.png)

![1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3457267.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3457290.png)
